molecular formula C17H11BrN4OS B215989 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215989
M. Wt: 399.3 g/mol
InChI Key: HPDJYDPYYMUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound is a pyranopyrazole derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and microbial infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been extensively studied. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent pharmacological activity, ease of synthesis, and relatively low cost. However, there are also limitations associated with its use, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include the development of more potent derivatives with improved pharmacological activity, the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy, and the exploration of its potential use in the treatment of other diseases beyond cancer, inflammation, and microbial infections.
In conclusion, 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising chemical compound that has shown potential for use in the field of medicine. Its potent pharmacological activity, ease of synthesis, and relatively low cost make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-bromoacetophenone, thiosemicarbazide, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol at reflux temperature for several hours. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

The compound 6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential use in the field of medicine. It has shown promising results in various scientific studies, including its potential use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

properties

Product Name

6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C17H11BrN4OS

Molecular Weight

399.3 g/mol

IUPAC Name

6-amino-3-(4-bromophenyl)-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H11BrN4OS/c18-10-5-3-9(4-6-10)15-14-13(12-2-1-7-24-12)11(8-19)16(20)23-17(14)22-21-15/h1-7,13H,20H2,(H,21,22)

InChI Key

HPDJYDPYYMUMBA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N

Canonical SMILES

C1=CSC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.